molecular formula C12H22O3 B14591753 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane CAS No. 61175-94-8

4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane

Cat. No.: B14591753
CAS No.: 61175-94-8
M. Wt: 214.30 g/mol
InChI Key: KZBRVBSEDVGBPF-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane is an organic compound with a unique spirocyclic structure. This compound is characterized by its oxaspiro framework, which consists of a spiro-connected oxane ring and a dimethyl-substituted octane ring. The presence of methoxy groups further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane typically involves the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid as a catalyst. The reaction mixture is heated to reflux in benzene, allowing for the azeotropic removal of water. The resulting product is then purified through a series of extractions and distillations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxane ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield dimethyl ketones, while reduction of the oxane ring can produce diols.

Scientific Research Applications

4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane exerts its effects involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the spirocyclic structure can provide steric hindrance, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane
  • 2-Azaspiro[3.4]octane
  • 2,2-Bis(chloromethyl)-5,5-dimethyl-1,3-dioxane

Uniqueness

4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane stands out due to its unique combination of methoxy groups and spirocyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

61175-94-8

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

4-(dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C12H22O3/c1-11(2)6-5-7-12(8-15-12)9(11)10(13-3)14-4/h9-10H,5-8H2,1-4H3

InChI Key

KZBRVBSEDVGBPF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1C(OC)OC)CO2)C

Origin of Product

United States

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